molecular formula C10H8N2O2 B1526511 3-(Pyrimidin-4-yloxy)phenol CAS No. 1251224-95-9

3-(Pyrimidin-4-yloxy)phenol

Cat. No. B1526511
CAS RN: 1251224-95-9
M. Wt: 188.18 g/mol
InChI Key: JVGPIEBXDUKZNU-UHFFFAOYSA-N
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Description

“3-(Pyrimidin-4-yloxy)phenol” is a chemical compound with the CAS Number: 1251224-95-9 . It has a molecular weight of 188.19 and its IUPAC name is 3-(4-pyrimidinyloxy)phenol . It is usually in powder form .


Molecular Structure Analysis

The InChI code for “3-(Pyrimidin-4-yloxy)phenol” is 1S/C10H8N2O2/c13-8-2-1-3-9(6-8)14-10-4-5-11-7-12-10/h1-7,13H . This code provides a specific textual representation of the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “3-(Pyrimidin-4-yloxy)phenol” are not available, phenolic compounds are known to be very reactive towards electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

“3-(Pyrimidin-4-yloxy)phenol” has a molecular weight of 188.19 . It is typically stored at room temperature and is in powder form .

Scientific Research Applications

Antimicrobial and Antiviral Agents

3-(Pyrimidin-4-yloxy)phenol: derivatives have been synthesized and evaluated for their antimicrobial and antiviral activities. These compounds have shown promise as novel agents against a range of pathogens, including bacteria and viruses . The structural analogs of this compound have been particularly effective against resistant strains, offering a potential pathway for new treatments.

Kinase Inhibition for Cancer Therapy

Research has discovered that certain pyrimidine derivatives, related to 3-(Pyrimidin-4-yloxy)phenol , act as multi-targeted kinase inhibitors and apoptosis inducers . These compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential use in targeted cancer therapies.

Agricultural Bioprotectants

In agriculture, phenolic compounds like 3-(Pyrimidin-4-yloxy)phenol have been identified as potential bioprotectants. They exhibit properties that can protect crops from pests and pathogens, contributing to sustainable and eco-friendly agricultural practices .

Antifungal Applications

Studies have shown that pyrimidine derivatives containing an amide moiety, which are structurally related to 3-(Pyrimidin-4-yloxy)phenol , possess significant antifungal activities. These compounds could be developed into new fungicides to combat plant fungal diseases .

Material Science

In material science, 3-(Pyrimidin-4-yloxy)phenol is used in the synthesis of various compounds with potential applications in chemical synthesis and chromatography. Its derivatives are being explored for their properties and applications in creating new materials .

Biochemical Research

The compound and its derivatives are used in biochemical research to study enzyme inhibition, signaling pathways, and cellular processes. They serve as important tools in understanding the biochemical basis of diseases and the development of new drugs .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed and can cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for “3-(Pyrimidin-4-yloxy)phenol” are not available, research into pyrimidine derivatives is ongoing due to their importance in medicinal chemistry . These compounds have a wide range of biological activities and potential applications in the treatment of various diseases .

properties

IUPAC Name

3-pyrimidin-4-yloxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-8-2-1-3-9(6-8)14-10-4-5-11-7-12-10/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGPIEBXDUKZNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrimidin-4-yloxy)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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